(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid
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Overview
Description
(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a unique indazole ring structure substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of boronic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by borylation reactions. Transition metal-catalyzed reactions, such as palladium-catalyzed borylation, are often employed to introduce the boronic acid group efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, boronic esters, and boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
Biological Research: Employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
(1H-indazol-6-yl)boronic acid: Similar indazole structure but lacks chlorine and fluorine substitutions.
6-(trifluoromethyl)-1H-indazole: Contains a trifluoromethyl group instead of chlorine and fluorine.
Uniqueness
(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable tool in medicinal chemistry and other research fields .
Properties
IUPAC Name |
(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFN2O2/c9-6-5(10)1-4(8(13)14)3-2-11-12-7(3)6/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYFTGMQVJXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C2=C1C=NN2)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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